molecular formula C24H26N6O3 B11044742 ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B11044742
M. Wt: 446.5 g/mol
InChI Key: FUUWLHCBZUGCIS-FMQUCBEESA-N
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Description

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the amino and benzoyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-ETHYL-4-METHYLQUINAZOLINE: Shares the quinazoline core but lacks the additional functional groups.

    3-AMINO-2-BENZOYLACRYLATE: Contains similar functional groups but differs in the core structure.

Uniqueness

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE is unique due to its combination of the quinazoline core with amino and benzoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (E)-2-[(Z)-N'-[(Z)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]carbamimidoyl]-3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C24H26N6O3/c1-4-15-11-12-18-17(13-15)14(3)27-24(28-18)30-23(26)29-21(25)19(22(32)33-5-2)20(31)16-9-7-6-8-10-16/h6-13,31H,4-5H2,1-3H3,(H4,25,26,27,28,29,30)/b20-19+

InChI Key

FUUWLHCBZUGCIS-FMQUCBEESA-N

Isomeric SMILES

CCC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\N=C(\C(=C(\C3=CC=CC=C3)/O)\C(=O)OCC)/N)C

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N=C(C(=C(C3=CC=CC=C3)O)C(=O)OCC)N)C

Origin of Product

United States

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